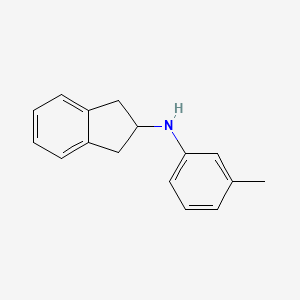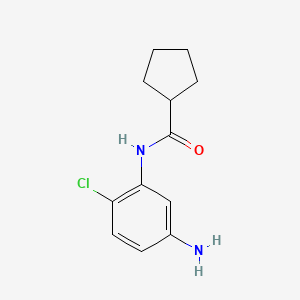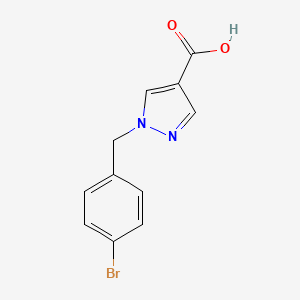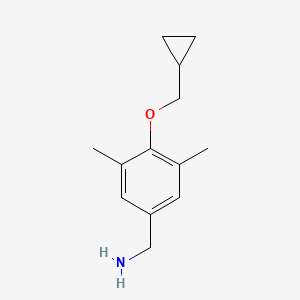
4-Cyclopropylmethoxy-3,5-dimethylbenzylamine
Overview
Description
4-Cyclopropylmethoxy-3,5-dimethylbenzylamine, also known as Cyclopropylmescaline (CPM), is a lesser-known psychedelic drug . It was first synthesized by Alexander Shulgin . The dosage range is listed as 60–80 mg and the duration listed as 12–18 hours . CPM produces closed-eye imagery, visuals, and fantasies .
Molecular Structure Analysis
The molecular structure of 4-Cyclopropylmethoxy-3,5-dimethylbenzylamine consists of a benzyl group, C6H5CH2, attached to a dimethyl amino functional group . The empirical formula is C9H13N and the molecular weight is 135.21 .Scientific Research Applications
1. Cyclopropane Derivatives in Biological Activity
Cyclopropanecarboxylic Acid Derivatives : Cyclopropanecarboxylic acid and its derivatives are known for their biological activity, leading to the synthesis of compounds with herbicidal and fungicidal properties. Tian et al. (2009) developed new thiourea derivatives of cyclopropanecarboxylic acid, demonstrating significant bioactivity, suggesting potential applications in agriculture and biochemistry (Tian, Song, Wang, & Liu, 2009).
2. Metal Carbenoid Reactions with Cyclopropenes
Transition Metal-catalyzed Reactions : Cyclopropenes exhibit versatile reactivity in the presence of transition metal catalysts. Archambeau et al. (2015) explored the reactivity of carbenoids derived from cyclopropenes in cyclopropanation and C-H insertion reactions, highlighting their utility in organic synthesis and the development of novel compounds with potential applications in medicinal chemistry and material science (Archambeau, Miege, Meyer, & Cossy, 2015).
3. Cyclometallation of Amines and Imines
Cyclometallation Pathways : Davies et al. (2003) investigated the cyclometallation of N,N-Dimethylbenzylamine and related compounds with metal complexes, revealing mechanistic insights that could inform the synthesis of metal-organic frameworks (MOFs) and catalytic sites for organic transformations (Davies, Al-duaij, Fawcett, Giardiello, Hilton, & Russell, 2003).
properties
IUPAC Name |
[4-(cyclopropylmethoxy)-3,5-dimethylphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-5-12(7-14)6-10(2)13(9)15-8-11-3-4-11/h5-6,11H,3-4,7-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCSQLRMGFPIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2CC2)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylmethoxy-3,5-dimethylbenzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




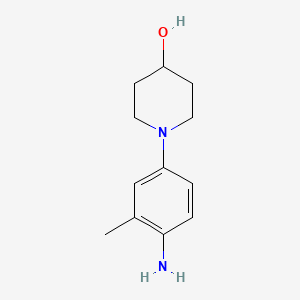
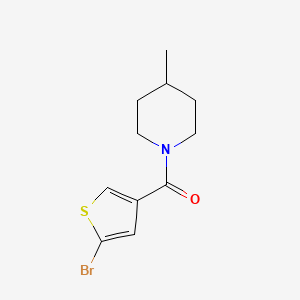
![1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386291.png)
![2-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1386292.png)
![2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1386293.png)

![1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386297.png)
![potassium 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate](/img/structure/B1386299.png)
